2,3-Dimethyl-1-phenylbutan-2-amine

Steric hindrance alpha-substitution tertiary alkylamine

2,3-Dimethyl-1-phenylbutan-2-amine is a branched phenethylamine building block featuring an α-quaternary carbon with differentiated methyl and isopropyl substituents, creating a sterically asymmetric environment for enantioselective ligand design. Unlike mono-α-substituted amphetamines, this scaffold provides distinct lipophilicity (XLogP3 2.9) and retention time for LC-MS/GC-MS method development. Procure as hydrochloride salt (CAS 2060037-84-3, ≥95% purity) for reproducible synthetic outcomes. Ideal for medicinal chemistry SAR libraries requiring α-carbon steric bulk.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B12288670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1-phenylbutan-2-amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)C(C)(CC1=CC=CC=C1)N
InChIInChI=1S/C12H19N/c1-10(2)12(3,13)9-11-7-5-4-6-8-11/h4-8,10H,9,13H2,1-3H3
InChIKeyUSXPAIXRRGBHAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-1-phenylbutan-2-amine: Structural Identity and Baseline Characteristics for Informed Procurement


2,3-Dimethyl-1-phenylbutan-2-amine (CAS 1157640-84-0, PubChem CID 43810249) is a substituted phenethylamine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol [1]. It features a tertiary alkylamine architecture in which a phenyl group is attached to a butan-2-amine backbone bearing geminal dimethyl and isopropyl substituents at the α-carbon (systematic name: benzeneethanamine, α-methyl-α-(1-methylethyl)-) [1]. This compound is classified as a phenylalkylamine building block and is primarily distributed as a hydrochloride salt (CAS 2060037-84-3, MW 213.75) with standard purity specifications of ≥95% . Its synthesis first appeared in patent literature circa 2010 in the context of branched amine catalyst development [2].

Why 2,3-Dimethyl-1-phenylbutan-2-amine Cannot Be Replaced by Simpler Phenethylamine Analogs


The α,α-geminal disubstitution pattern of 2,3-dimethyl-1-phenylbutan-2-amine—specifically the combination of a methyl and an isopropyl group at the α-carbon—creates a sterically encumbered tertiary alkylamine motif that is structurally distinct from mono-α-substituted amphetamines (α-methyl only) and from linear N-alkylated analogs [1]. In the broader phenylalkylamine class, the Ar-N distance and α-carbon substitution profoundly affect both transporter interaction profiles and metabolic stability; for example, PMAT inhibition IC₅₀ values across the phenylalkylamine series vary from >10,000 µM (aniline, shortest Ar-N distance) to 9.8 µM (phenylpropylamine, optimal spacing), demonstrating that even small structural modifications produce order-of-magnitude changes in biological activity [2]. Consequently, substituting a simpler phenethylamine for this compound in synthetic or pharmacological workflows risks introducing uncontrolled variables in steric bulk, lipophilicity, and target engagement that cannot be predicted without empirical verification.

2,3-Dimethyl-1-phenylbutan-2-amine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


α-Branching Architecture: Steric Differentiation of 2,3-Dimethyl-1-phenylbutan-2-amine from Amphetamine and Phentermine

2,3-Dimethyl-1-phenylbutan-2-amine incorporates an α-isopropyl substituent in addition to the α-methyl group, yielding a geminally disubstituted tertiary carbon adjacent to the amine. This contrasts with amphetamine (α-methyl only; single substituent) and phentermine (α,α-dimethyl; two identical methyl groups). The isopropyl group introduces substantially greater van der Waals volume (~33.5 ų for isopropyl vs. ~17.2 ų for methyl per substituent group contribution), resulting in a significantly more sterically congested environment around the amine nitrogen [1]. This steric profile directly impacts the compound's utility as a chiral ligand precursor, where increased steric bulk at the α-position can enhance enantioselectivity in catalytic applications [2].

Steric hindrance alpha-substitution tertiary alkylamine phenethylamine scaffold

Lipophilicity Profile: XLogP3 Differentiation of 2,3-Dimethyl-1-phenylbutan-2-amine Versus Linear N-Alkyl Analogs

The computed XLogP3 value for 2,3-dimethyl-1-phenylbutan-2-amine is 2.9, as reported by PubChem [1]. This reflects the contributions of both the phenyl ring and the branched α-carbon substituents. For comparison, phenethylamine (the unsubstituted parent scaffold) has an XLogP3 of approximately 1.4, while N-isopropylamphetamine (α-methyl-N-isopropyl) is reported with a LogP of approximately 2.7 [2]. The intermediate lipophilicity of this compound—higher than unsubstituted phenethylamine but comparable to N-alkylated amphetamines—results from the unique arrangement of lipophilic bulk at the α-carbon rather than on the amine nitrogen, which may differentially affect membrane partitioning behavior while preserving a primary amine hydrogen bond donor.

Lipophilicity XLogP3 blood-brain barrier permeability prediction physicochemical property

Synthetic Utility as a Branched Amine Building Block: Differentiated Procurement Value Relative to Linear Phenethylamines

Patent literature identifies 2,3-dimethyl-1-phenylbutan-2-amine as part of exploratory work on branched amine catalysts, with its synthesis first appearing circa 2010 [1]. The compound's tertiary alkylamine structure with an α-branched architecture makes it a versatile intermediate for constructing sterically demanding chiral ligands and catalysts, a property that simpler linear phenethylamines (e.g., 1-phenyl-2-butanamine, CAS 46114-16-3) cannot replicate due to their less congested geometry [1]. Several vendors list this compound specifically as a 'Building Block' or 'Versatile small molecule scaffold,' with the hydrochloride salt available at 95% purity, underscoring its established role in synthetic chemistry workflows [2].

Building block chiral amine organic synthesis catalyst design medicinal chemistry

CAUTION: Limited Availability of Head-to-Head Biological Comparative Data for 2,3-Dimethyl-1-phenylbutan-2-amine

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature (current as of the search date) identified no peer-reviewed primary research publications reporting direct, quantitative head-to-head biological comparisons between 2,3-dimethyl-1-phenylbutan-2-amine and specific named analogs. While class-level inferences can be drawn from phenylalkylamine structure-activity relationships—for example, PMAT inhibition data show that phenylpropylamine (Ar-N distance 6.4 Å) achieves an IC₅₀ of 9.8 µM versus phenylbutylamine (Ar-N distance 7.7 Å) at 27.7 µM, and phenylethylamine (Ar-N distance 5.2 Å) at 23.4 µM [1]—none of these data points correspond directly to the α,α-geminal disubstituted scaffold of the target compound. Procurement decisions predicated on specific biological activity, receptor selectivity, or in vivo efficacy must therefore acknowledge this evidence gap and consider commissioning bespoke comparative profiling.

Data gap evidence limitation pharmacological characterization procurement risk

2,3-Dimethyl-1-phenylbutan-2-amine: Evidence-Backed Application Scenarios for Scientific Procurement


Chiral Ligand and Asymmetric Catalyst Development

The α,α-geminal disubstitution pattern with differentiated methyl and isopropyl groups makes 2,3-dimethyl-1-phenylbutan-2-amine a candidate building block for chiral ligand synthesis. The steric asymmetry at the α-carbon—with one small (methyl) and one large (isopropyl) substituent—creates a prochiral environment that, upon derivatization, can yield ligands with distinct enantiofacial bias. This application is supported by the compound's documented use as a precursor in catalyst design workflows appearing in patent literature from circa 2010 [1]. Procurement for this application should specify the hydrochloride salt form (CAS 2060037-84-3) at ≥95% purity to ensure reproducible synthetic outcomes .

Phenethylamine Scaffold Diversification in Medicinal Chemistry Libraries

For medicinal chemistry groups constructing focused libraries of substituted phenethylamines, 2,3-dimethyl-1-phenylbutan-2-amine provides an α-branched scaffold that is structurally orthogonal to commercially dominant mono-α-substituted analogs such as amphetamine and 1-phenyl-2-butanamine. Its computed XLogP3 of 2.9 positions it in a lipophilicity range that is distinct from both the parent phenethylamine (XLogP3 ≈ 1.4) and common N-alkylated derivatives [2]. This scaffold can serve as a starting point for exploring structure-activity relationships where α-carbon steric bulk is hypothesized to modulate target engagement or metabolic stability.

Synthetic Intermediate for Sterically Hindered Amine Derivatives

The tertiary alkylamine core of 2,3-dimethyl-1-phenylbutan-2-amine, with its quaternary α-carbon bearing three distinct carbon-based substituents (methyl, isopropyl, benzyl), offers a unique steric profile for synthesizing hindered amine derivatives that cannot be accessed from simpler phenethylamine precursors. Potential derivatization pathways include N-alkylation, N-acylation, and imine formation, all of which may proceed with reaction rates and selectivity profiles that differ from less hindered analogs due to the steric shielding of the amine nitrogen [1]. Procurement for this purpose should verify the free base or salt form compatibility with the intended synthetic protocol.

Reference Standard for Analytical Method Development in Phenylalkylamine Analysis

Given its structural relationship to the amphetamine class, 2,3-dimethyl-1-phenylbutan-2-amine can serve as a reference standard or internal standard in chromatographic method development for phenylalkylamine analysis. Its distinct retention time relative to amphetamine, methamphetamine, and phentermine—arising from its increased molecular weight (177.29 g/mol) and unique branching pattern—makes it a useful calibrant for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods targeting substituted phenethylamines [2]. The hydrochloride salt form, with its defined stoichiometry and stability, is the recommended procurement specification for analytical applications.

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